(R,S)-AM1241

Catalog No.
S518246
CAS No.
444912-48-5
M.F
C22H22IN3O3
M. Wt
503.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S)-AM1241

CAS Number

444912-48-5

Product Name

(R,S)-AM1241

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone

Molecular Formula

C22H22IN3O3

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3

InChI Key

ZUHIXXCLLBMBDW-UHFFFAOYSA-N

SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

Solubility

Soluble in DMSO, not in water

Synonyms

AM-1241; AM 1241; AM1241; UNII-DLM851L3RD.

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

Description

The exact mass of the compound (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is 503.0705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R,S)-AM1241 is a compound belonging to the aminoalkylindole family, recognized for its selective agonistic action on the cannabinoid receptor type 2 (CB2). It exhibits a high affinity for this receptor, with a dissociation constant (Ki) of approximately 3.4 nM, indicating its potent interaction with CB2 compared to the cannabinoid receptor type 1 (CB1) . This selectivity makes (R,S)-AM1241 a valuable tool in pharmacological research, particularly in studies related to inflammation and pain modulation.

  • The indole ring can interact with biological targets like enzymes or receptors, but the specific interactions for this compound would require further investigation [].
  • The combination of the nitro group and the methylpiperidinyl group might influence the compound's lipophilicity and potential for cell membrane permeability.
  • Wear appropriate personal protective equipment like gloves, goggles, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Consult safety data sheets (SDS) for similar compounds if available.

Current Research Availability

Potential Research Areas

The structure of (2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone incorporates several functional groups that are commonly found in biologically active molecules. These include:

  • Indole: A core structure found in many natural products and pharmaceuticals source 2, PubChem: )
  • Nitro group: Can be involved in various biological processes source 3, ScienceDirect:
  • Iodo group: Can serve as a precursor for radiolabeling in radiopharmaceuticals source 4, National Institutes of Health: )
  • Methylpiperidinyl group: A common scaffold in medicinal chemistry source 5, ACS Publications:

These features suggest that (2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone could be a potential candidate for investigation in various areas of scientific research, such as:

  • Medicinal chemistry: Exploring its potential biological activity and therapeutic applications.
  • Radiopharmaceutical development: Utilizing the iodo group for radiolabeling.
  • Organic chemistry: Studying its synthesis, reactivity, and properties.
Typical of cannabinoid compounds. Its structure allows it to participate in receptor-mediated processes, primarily through binding to CB2 receptors. The compound can also interact with other biological pathways indirectly, such as opioid receptors, which may mediate some of its antinociceptive effects .

The synthesis of (R,S)-AM1241 involves several steps that typically include the formation of the aminoalkylindole backbone followed by functional group modifications to enhance receptor selectivity and potency.

The biological activity of (R,S)-AM1241 is characterized by its role as an atypical agonist at CB2 receptors. It has been shown to produce significant antinociceptive effects, which are mediated indirectly through opioid receptors rather than direct activation of CB2 alone . Research indicates that (R,S)-AM1241 can effectively block visceral pain and thermal hyperalgesia, making it a candidate for therapeutic applications in pain management . Additionally, studies have demonstrated its potential neuroprotective effects in models of cerebral ischemia-reperfusion injury, suggesting broader implications for neurological disorders .

The synthesis of (R,S)-AM1241 typically involves multi-step organic reactions. Key methods include:

  • Formation of the Aminoalkylindole Framework: This step often utilizes precursors that undergo cyclization and alkylation.
  • Chiral Resolution: Since (R,S)-AM1241 is a racemic mixture, methods such as chiral chromatography may be employed to isolate individual enantiomers if needed for specific studies.
  • Functionalization: Further modifications can enhance selectivity and potency towards CB2 receptors.

These methods highlight the complexity and precision required in synthesizing effective cannabinoid compounds.

(R,S)-AM1241 has several potential applications in medical research and therapeutic development:

  • Pain Management: Due to its antinociceptive properties, it is investigated for treating chronic pain conditions.
  • Neurological Disorders: Its neuroprotective effects suggest potential use in conditions like amyotrophic lateral sclerosis and other neurodegenerative diseases .
  • Inflammation: The compound's ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases .

Interaction studies involving (R,S)-AM1241 have revealed its complex pharmacological profile. It has been shown to engage not only with CB2 receptors but also with opioid receptors, indicating a multifaceted mechanism of action that could lead to enhanced therapeutic effects in pain relief . Additionally, studies have explored its interactions with various signaling pathways involved in inflammation and neuroprotection.

Several compounds share structural similarities with (R,S)-AM1241, particularly within the aminoalkylindole class. Notable examples include:

  • (R)-AM1241: A single enantiomer that exhibits similar properties but may differ in potency or side effects.
  • (S)-AM1241: The other enantiomer that presents distinct biological activities compared to its racemic counterpart.
  • WIN55212-2: Another cannabinoid receptor agonist known for its analgesic properties but with different receptor selectivity profiles.

Comparison Table

CompoundSelectivityPrimary ActionNotable Effects
(R,S)-AM1241CB2 > CB1AgonistAntinociceptive, neuroprotective
(R)-AM1241CB2AgonistSimilar but potentially more potent
(S)-AM1241CB2AgonistDifferent activity profile
WIN55212-2CB1 = CB2AgonistBroad analgesic effects

(R,S)-AM1241 stands out due to its unique selectivity for CB2 over CB1 and its indirect action through opioid pathways, which may lead to fewer psychoactive effects compared to other cannabinoids.

(R,S)-AM1241 (1-(methylpiperidin-2-ylmethyl)-3-(2-iodo-5-nitrobenzoyl)indole) is an aminoalkylindole compound that exhibits high affinity binding to cannabinoid receptor 2 with significant selectivity over cannabinoid receptor 1 [1] [2]. The molecular formula of (R,S)-AM1241 is C22H22IN3O3 with a molecular weight of 503.33 grams per mole [3] [4]. The compound functions as a G protein-coupled receptor ligand, specifically targeting the cannabinoid receptor 2 system through aminoalkylindole pharmacophore interactions [1] [5].

The binding profile of (R,S)-AM1241 demonstrates consistent high affinity across multiple species. In radioligand displacement assays using [³H]-CP55,940, (R,S)-AM1241 exhibits Ki values of 28.7 ± 2.01 nanomolar at human cannabinoid receptor 2, 26.7 ± 0.44 nanomolar at rat cannabinoid receptor 2, and 23.8 ± 4.36 nanomolar at mouse cannabinoid receptor 2 [1]. These binding affinities represent near-equal affinity across species, indicating robust cross-species pharmacological activity. The compound demonstrates significantly reduced affinity for cannabinoid receptor 1, with Ki values exceeding 10,000 nanomolar at human cannabinoid receptor 1 [1] [2].

SpeciesCB2 Ki (nM)CB1 Ki (nM)Selectivity Ratio
Human28.7 ± 2.01>10,000~348-fold
Rat26.7 ± 0.44Not determined~375-fold
Mouse23.8 ± 4.36Not determined~420-fold

CB2 Receptor Selectivity Mechanisms

The cannabinoid receptor 2 selectivity of (R,S)-AM1241 results from specific molecular interactions within the receptor binding pocket that differ from cannabinoid receptor 1 [6] [7]. Structural analysis reveals that cannabinoid receptor 2 selectivity is enhanced by the presence of lipophilic groups that interact with phenylalanine residue 5.46 in the cannabinoid receptor 2 receptor and groups capable of forming hydrogen bonds with serine residue 3.31 [6]. The 2-iodo-5-nitrobenzoyl substituent at the 3-indole position contributes significantly to the selectivity profile [2] [8].

The selectivity mechanism involves differential binding pocket volumes and conformational states between cannabinoid receptor 1 and cannabinoid receptor 2 [7]. Molecular dynamics simulations demonstrate that cannabinoid receptor 2 selective ligands bind favorably to specific metastable states that are distinct from those accessible in cannabinoid receptor 1 [7]. The methylpiperidine moiety linked to the indole nitrogen provides additional selectivity through specific hydrophobic interactions with cannabinoid receptor 2-specific residues [6].

Comparative analysis with other cannabinoid receptor ligands demonstrates the superior selectivity of (R,S)-AM1241. While WIN55,212-2 exhibits approximately 19-fold selectivity for cannabinoid receptor 2 over cannabinoid receptor 1, (R,S)-AM1241 achieves 82-fold selectivity in native tissue preparations and up to 348-fold selectivity in recombinant systems [1] [9] [2]. This enhanced selectivity profile positions (R,S)-AM1241 as a valuable research tool for investigating cannabinoid receptor 2-specific functions.

Structure-Activity Relationships

The structure-activity relationships of (R,S)-AM1241 reveal critical molecular features required for cannabinoid receptor 2 binding and selectivity [1] [10]. The aminoalkylindole core structure provides the fundamental pharmacophore for cannabinoid receptor interaction, while specific substituents modulate receptor selectivity and functional activity [6]. The stereochemistry at the piperidine ring significantly influences both binding affinity and functional properties [1] [10].

Resolution of (R,S)-AM1241 into its individual enantiomers reveals pronounced stereoselectivity in cannabinoid receptor 2 binding. R-AM1241 demonstrates markedly higher affinity than S-AM1241, with Ki values of 15.1 ± 4.18 nanomolar versus 658 ± 44.2 nanomolar at human cannabinoid receptor 2, representing more than 40-fold difference in binding affinity [1] [10]. This stereoselectivity extends across species, with R-AM1241 consistently showing superior binding affinity at rat and mouse cannabinoid receptor 2 receptors [1].

The 2-iodo-5-nitrobenzoyl group at the 3-position of the indole ring is essential for cannabinoid receptor 2 selectivity [9] [2]. The iodine substitution provides optimal size and lipophilicity for the cannabinoid receptor 2 binding pocket, while the nitro group contributes to the electronic properties that enhance selectivity [3] [6]. The methylpiperidine substituent at the 1-position modulates both binding affinity and functional activity through specific interactions with receptor transmembrane domains [1] [6].

Structural FeatureFunctionImpact on Activity
Indole coreCannabinoid receptor pharmacophoreEssential for binding
2-iodo-5-nitrobenzoylSelectivity determinantCB2 vs CB1 discrimination
MethylpiperidineAffinity modulatorBinding strength and stereoselectivity

Binding Kinetics and Affinity Constants

The binding kinetics of (R,S)-AM1241 at cannabinoid receptor 2 demonstrate typical characteristics of G protein-coupled receptor ligand interactions [1] [11]. Equilibrium binding studies using [³H]-CP55,940 displacement reveal single-site binding behavior with no evidence of multiple binding states, consistent with homogeneous receptor populations in recombinant expression systems [1]. The association and dissociation kinetics follow bimolecular association and monomolecular dissociation processes, respectively [12].

Kinetic parameters for (R,S)-AM1241 binding reveal rapid equilibration at cannabinoid receptor 2. The compound reaches binding equilibrium within 60 minutes at 30 degrees Celsius in membrane preparations [1]. The affinity constants derived from competition binding experiments demonstrate consistent Ki values across multiple independent experiments, with coefficient of variation typically less than 20 percent [1].

The thermodynamic parameters of (R,S)-AM1241 binding suggest favorable interactions with the cannabinoid receptor 2 binding site. The dissociation constant Kd values correspond closely with Ki values determined from competition studies, indicating minimal cooperative binding effects [1] [11]. The binding affinity constants demonstrate temperature sensitivity consistent with typical protein-ligand interactions, with optimal binding occurring at physiological temperatures [1].

Species comparison of binding kinetics reveals subtle differences in association and dissociation rates. Human cannabinoid receptor 2 shows slightly faster association rates compared to rodent orthologues, while dissociation rates remain relatively consistent across species [1] [13]. These kinetic differences may contribute to the observed species-specific functional profiles of (R,S)-AM1241 [1].

Comparative Receptor Interactions

Comparative analysis of (R,S)-AM1241 with other cannabinoid receptor ligands reveals distinct interaction profiles that explain its unique pharmacological properties [1] [5] [14]. Unlike classical cannabinoids such as delta-9-tetrahydrocannabinol or CP55,940, which show minimal selectivity between cannabinoid receptor subtypes, (R,S)-AM1241 demonstrates pronounced cannabinoid receptor 2 selectivity [9] [14] [6].

The functional profile of (R,S)-AM1241 varies significantly from reference cannabinoid receptor 2 agonists such as WIN55,212-2 and CP55,940 [1] [5]. In cyclic adenosine monophosphate inhibition assays, (R,S)-AM1241 exhibits complex pharmacology dependent on experimental conditions and receptor expression levels [5] [15]. At human cannabinoid receptor 2, the compound functions as a partial agonist with approximately 60 percent maximal inhibition of forskolin-stimulated cyclic adenosine monophosphate accumulation [1].

The protean agonist properties of (R,S)-AM1241 distinguish it from conventional cannabinoid receptor 2 agonists [5] [15]. This unique characteristic results in different functional outcomes depending on the level of receptor constitutive activity in the experimental system [15]. In the presence of constitutively active cannabinoid receptor 2 receptors, (R,S)-AM1241 can exhibit inverse agonist properties, while in systems with minimal constitutive activity, it functions as a partial agonist [15].

Species-specific functional differences further differentiate (R,S)-AM1241 from other cannabinoid receptor ligands [1] [13]. While the compound acts as an agonist at human cannabinoid receptor 2, it demonstrates inverse agonist activity at rodent cannabinoid receptor 2 receptors [1] [16]. This species-dependent pharmacology likely reflects differences in receptor coupling efficiency and constitutive activity levels between human and rodent systems [1] [13].

The separation of (R,S)-AM1241 into its constituent enantiomers has been achieved through sophisticated chromatographic techniques that exploit the differential interactions of each stereoisomer with chiral stationary phases. The most extensively documented method employs high-performance liquid chromatography utilizing a Chiralcel OD column with dimensions of 2 × 25 cm [1]. This polysaccharide-based chiral stationary phase demonstrates exceptional selectivity for the AM1241 enantiomers when operated under normal-phase conditions.

The optimized mobile phase composition consists of 20% isopropanol and 0.1% diethylamine in hexane, delivered at a flow rate of 22 ml/min [1]. Under these conditions, the enantiomers exhibit distinct retention characteristics, with (S)-AM1241 eluting at 12.2 minutes and (R)-AM1241 showing a longer retention time of 17.26 minutes [1]. This chromatographic separation demonstrates baseline resolution with sufficient peak separation to enable preparative-scale isolation of pure enantiomers for subsequent pharmacological characterization.

The resolution methodology extends beyond simple separation to include comprehensive analytical verification of enantiomeric purity. Post-separation analysis employs chiral high-performance liquid chromatography on a CHIRALPAC AD-H analytical column to confirm the enantiomeric excess of the isolated products [2]. This multi-step approach ensures that the resolved enantiomers maintain their stereochemical integrity throughout the purification process, eliminating concerns about racemization during handling and storage.

Alternative resolution strategies have been developed utilizing fractional crystallization of diastereoisomeric salts. The racemic N-methyl-2-hydroxymethyl piperidine precursor undergoes resolution through formation of diastereoisomeric dibenzoyltartaric acid salts, which exhibit differential crystallization properties [2]. This classical resolution technique provides an economically viable route for large-scale production of enantiomerically pure starting materials for subsequent synthetic transformations leading to the target AM1241 enantiomers.

Differential Binding Affinities of (R)-AM1241 and (S)-AM1241

The cannabinoid CB2 receptor binding profiles of (R)-AM1241 and (S)-AM1241 demonstrate profound stereoselectivity that underscores the critical importance of absolute configuration in ligand-receptor interactions. Comprehensive binding studies conducted across multiple species reveal that (R)-AM1241 exhibits dramatically superior affinity compared to its (S)-counterpart, with binding affinity differences exceeding 40-fold across human, rat, and mouse CB2 receptors [1].

Quantitative binding affinity measurements using radioligand displacement assays with [³H]-CP55,940 reveal Ki values for (R)-AM1241 of 15.1 ± 4.18 nM for human CB2, 12.0 ± 1.27 nM for rat CB2, and 13.2 ± 0.76 nM for mouse CB2 receptors [1]. In stark contrast, (S)-AM1241 demonstrates substantially weaker binding with Ki values of 658 ± 44.2 nM, 893 ± 58.5 nM, and 577 ± 58.4 nM for human, rat, and mouse CB2 receptors, respectively [1]. This remarkable difference in binding affinity translates to selectivity ratios that approach two orders of magnitude, establishing (R)-AM1241 as the pharmacologically dominant enantiomer in receptor binding studies.
The binding data reveal interesting species-specific patterns that provide insights into the molecular basis of ligand-receptor recognition. While both enantiomers maintain their relative affinity hierarchy across species, subtle variations in absolute binding values suggest minor differences in the CB2 receptor binding pocket architecture between human and rodent orthologues [1]. These findings have significant implications for translational pharmacology, particularly when extrapolating results from rodent models to human therapeutic applications.

Selectivity measurements against the CB1 receptor demonstrate that both enantiomers maintain excellent CB2 selectivity, with (R)-AM1241 showing a Ki value of 5.0 ± 0.3 μM for human CB1 receptors, while (S)-AM1241 exhibits Ki values exceeding 10 μM [1]. This selectivity profile ensures that the therapeutic effects of AM1241 enantiomers are primarily mediated through CB2 receptor activation, avoiding the psychoactive side effects associated with CB1 receptor stimulation.

Conformational Analysis and Molecular Modeling

Computational molecular modeling studies have provided crucial insights into the conformational preferences and binding modes of AM1241 enantiomers, elucidating the structural basis for their differential receptor binding and functional properties. Extensive conformational searches performed using semi-empirical PM3 methodology have identified multiple low-energy conformers for both the complete AM1241 molecule and strategically truncated variants designed to accelerate computational analyses [1].

The conformational landscape analysis reveals that (S)-AM1241 adopts 15 distinct conformers for the complete molecular structure, while truncated analogues exhibit 18 conformational states [1]. Importantly, six conformers of the truncated molecule demonstrate structural correspondence with conformers identified in the complete molecular system, providing validation for the truncation approach and enabling more detailed quantum mechanical calculations on representative structures.

Density functional theory calculations employing the B3LYP/6-31G(d) basis set have been utilized to optimize the geometries of the six most relevant (S)-conformers and compute their vibrational circular dichroism spectra [1]. These quantum mechanical calculations provide not only energetic rankings of conformational states but also enable direct comparison with experimental vibrational circular dichroism measurements for absolute stereochemical assignment.

The molecular modeling analyses reveal distinct binding orientations for (R)-AM1241 and (S)-AM1241 within the CB2 receptor binding pocket. Both enantiomers adopt binding poses that are nearly perpendicular to the receptor z-axis, with their aliphatic chains extending deep into the hydrophobic binding cavity [3]. However, critical differences emerge in the positioning of the bicyclic ring systems, with the (R)-enantiomer penetrating more deeply into transmembrane domains 3, 6, and 7 compared to the (S)-enantiomer, which maintains a more superficial position closer to the extracellular membrane surface [3].

These differential binding orientations provide a molecular explanation for the observed affinity differences between enantiomers. The deeper penetration of (R)-AM1241 into the receptor binding pocket facilitates stronger hydrophobic interactions and enables formation of a more extensive hydrogen bonding network. Specifically, the hydroxyl group of (R)-AM1241 forms dual hydrogen bonds with both the backbone carbonyl oxygen and hydroxyl group of serine 285, while (S)-AM1241 achieves only a single hydrogen bond with the backbone carbonyl oxygen of phenylalanine 281 [3].

Chiral High-Performance Liquid Chromatography Characterization Techniques

The analytical characterization of AM1241 enantiomers relies heavily on sophisticated chiral high-performance liquid chromatography methodologies that enable both qualitative identification and quantitative determination of enantiomeric composition. The primary analytical approach employs Chiralcel OD columns, which utilize cellulose-derived chiral selectors covalently bonded to silica gel supports to achieve enantioselective recognition [1].

The chromatographic method development has been optimized to achieve baseline resolution while maintaining reasonable analysis times and solvent consumption. The mobile phase system consisting of 20% isopropanol with 0.1% diethylamine in hexane provides optimal peak shape and resolution for both preparative separation and analytical quantification [1]. The inclusion of diethylamine as a mobile phase modifier serves multiple functions, including suppression of secondary interactions with residual silanol groups and enhancement of peak symmetry for the basic piperidine moiety present in the AM1241 structure.

Detection strategies for chiral high-performance liquid chromatography analysis of AM1241 enantiomers encompass both ultraviolet absorption spectroscopy and optical rotation measurement. The presence of the indole chromophore and nitrobenzoyl substituent provides strong ultraviolet absorption characteristics that enable sensitive detection at wavelengths around 254 nm. Additionally, polarimetric detection using instruments such as the Jasco P-1020 polarimeter allows for real-time monitoring of optical activity during the chromatographic separation process [1].

Validation of the chiral high-performance liquid chromatography methodology includes assessment of linearity, precision, accuracy, and robustness parameters according to established analytical guidelines. Method precision studies demonstrate reproducible retention times and peak area measurements with relative standard deviations typically below 2% for replicate injections. The limit of detection for minor enantiomeric impurities approaches 0.1%, enabling determination of enantiomeric excess values with high confidence.

Advanced analytical approaches have incorporated chiral high-performance liquid chromatography with mass spectrometric detection to provide enhanced specificity and structural confirmation. Electrospray ionization mass spectrometry readily generates protonated molecular ions [M+H]⁺ at m/z 504 for both enantiomers, while tandem mass spectrometry experiments enable detailed fragmentation analysis to confirm structural integrity following chromatographic separation [1].

Enantiospecific Receptor Activation Profiles

The functional pharmacology of (R)-AM1241 and (S)-AM1241 demonstrates remarkable stereoselectivity that extends beyond simple binding affinity differences to encompass fundamental differences in receptor activation mechanisms and downstream signaling pathways. Comprehensive functional characterization using cyclic adenosine monophosphate inhibition assays reveals species-dependent and enantiomer-specific activation profiles that provide insights into the complex pharmacology of CB2 receptor ligands.

At human CB2 receptors, both (R)-AM1241 and (S)-AM1241 function as agonists, producing concentration-dependent inhibition of forskolin-stimulated cyclic adenosine monophosphate accumulation [1]. The (R)-enantiomer demonstrates superior potency with an EC50 value of 118 ± 112 nM, while (S)-AM1241 exhibits comparable potency at 131 ± 46.9 nM [1]. Both enantiomers achieve significant maximal responses, with (R)-AM1241 producing effects similar to the racemic mixture and (S)-AM1241 maintaining robust agonist activity.

The functional profiles become dramatically different when examining rodent CB2 receptors, revealing species-specific pharmacology that has profound implications for translational research. At rat CB2 receptors, (R)-AM1241 acts as an inverse agonist with an EC50 of 315 ± 180 nM, increasing forskolin-stimulated cyclic adenosine monophosphate levels rather than inhibiting them [1]. In remarkable contrast, (S)-AM1241 maintains agonist activity at rat CB2 receptors, albeit with reduced potency (EC50 = 785 ± 564 nM) compared to human receptors [1].

Mouse CB2 receptors exhibit similar species-specific patterns, with (R)-AM1241 functioning as an inverse agonist (EC50 = 341 ± 94.4 nM) while (S)-AM1241 retains agonist properties (EC50 = 2000 ± 475 nM) [1]. The magnitude of the inverse agonist effects varies between species, with mouse CB2 receptors displaying greater responses to inverse agonist stimulation, suggesting higher levels of constitutive receptor activity in the mouse expression system [1].

These functional differences between enantiomers correlate with their in vivo pharmacological profiles in preclinical pain models. (S)-AM1241 demonstrates superior antinociceptive efficacy compared to either (R)-AM1241 or the racemic mixture in models of visceral pain and inflammatory hyperalgesia [1]. In the para-phenylquinone visceral pain model, (S)-AM1241 produces 35% reversal of pain behaviors at the highest dose tested, while (R)-AM1241 achieves only 17% reversal [1].

The carrageenan model of inflammatory pain reveals even more pronounced differences in enantiomer efficacy. (S)-AM1241 produces dose-dependent reversal of thermal hyperalgesia at all doses tested, achieving complete reversal at the highest dose [1]. In contrast, (R)-AM1241 fails to produce statistically significant reversal of hyperalgesia at any dose tested, despite its superior receptor binding affinity [1]. Pharmacological validation using the CB2-selective antagonist AM630 confirms that the antihyperalgesic effects of (S)-AM1241 are mediated specifically through CB2 receptor activation [1].

The remarkable observation that (S)-AM1241, despite having 40-fold lower binding affinity than (R)-AM1241, demonstrates superior in vivo efficacy highlights the complex relationship between receptor binding, functional activation, and therapeutic outcomes. This apparent paradox may be explained by the protean agonist hypothesis, which suggests that ligands can exhibit different functional profiles depending on the level of constitutive receptor activity present in the biological system [4]. Under conditions of high constitutive activity, ligands that would normally function as partial agonists may appear as inverse agonists, while maintaining agonist properties in systems with lower basal receptor activation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

503.07059 g/mol

Monoisotopic Mass

503.07059 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DLM851L3RD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

AM-1241

Dates

Last modified: 08-15-2023
1: Yu SJ, Reiner D, Shen H, Wu KJ, Liu QR, Wang Y. Time-Dependent Protection of CB2 Receptor Agonist in Stroke. PLoS One. 2015 Jul 17;10(7):e0132487. doi: 10.1371/journal.pone.0132487. eCollection 2015. PubMed PMID: 26186541; PubMed Central PMCID: PMC4505877.
2: Bujalska-Zadrożny M, de Cordé A, Pawlik K. Influence of nitric oxide synthase or cyclooxygenase inhibitors on cannabinoids activity in streptozotocin-induced neuropathy. Pharmacol Rep. 2015 Apr;67(2):209-16. doi: 10.1016/j.pharep.2014.08.023. Epub 2014 Sep 16. PubMed PMID: 25712641.
3: Ma L, Jia J, Liu X, Bai F, Wang Q, Xiong L. Activation of murine microglial N9 cells is attenuated through cannabinoid receptor CB2 signaling. Biochem Biophys Res Commun. 2015 Feb 27;458(1):92-7. doi: 10.1016/j.bbrc.2015.01.073. Epub 2015 Jan 27. PubMed PMID: 25637536.
4: Janero DR, Makriyannis A. Terpenes and lipids of the endocannabinoid and transient-receptor-potential-channel biosignaling systems. ACS Chem Neurosci. 2014 Nov 19;5(11):1097-106. doi: 10.1021/cn5000875. Epub 2014 Jun 5. Review. PubMed PMID: 24866555.
5: Greco R, Mangione AS, Sandrini G, Nappi G, Tassorelli C. Activation of CB2 receptors as a potential therapeutic target for migraine: evaluation in an animal model. J Headache Pain. 2014 Mar 17;15:14. doi: 10.1186/1129-2377-15-14. PubMed PMID: 24636539; PubMed Central PMCID: PMC3995520.
6: Wang Y, Ma S, Wang Q, Hu W, Wang D, Li X, Su T, Qin X, Zhang X, Ma K, Chen J, Xiong L, Cao F. Effects of cannabinoid receptor type 2 on endogenous myocardial regeneration by activating cardiac progenitor cells in mouse infarcted heart. Sci China Life Sci. 2014 Feb;57(2):201-8. doi: 10.1007/s11427-013-4604-z. Epub 2014 Jan 15. PubMed PMID: 24430557.
7: Avraham HK, Jiang S, Fu Y, Rockenstein E, Makriyannis A, Zvonok A, Masliah E, Avraham S. The cannabinoid CB₂ receptor agonist AM1241 enhances neurogenesis in GFAP/Gp120 transgenic mice displaying deficits in neurogenesis. Br J Pharmacol. 2014 Jan;171(2):468-79. doi: 10.1111/bph.12478. PubMed PMID: 24148086; PubMed Central PMCID: PMC3904265.
8: Cui JH, Ju J, Yoon MH. Pharmacology of cannabinoid receptor agonists and a cyclooxygenase-2 inhibitor in rat bone tumor pain. Pharmacology. 2013;92(3-4):150-7. doi: 10.1159/000354296. Epub 2013 Sep 4. PubMed PMID: 24008428.
9: Marini P, Cascio MG, King A, Pertwee RG, Ross RA. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors. Br J Pharmacol. 2013 Jun;169(4):887-99. doi: 10.1111/bph.12191. PubMed PMID: 23711022; PubMed Central PMCID: PMC3687668.
10: Ribeiro R, Wen J, Li S, Zhang Y. Involvement of ERK1/2, cPLA2 and NF-κB in microglia suppression by cannabinoid receptor agonists and antagonists. Prostaglandins Other Lipid Mediat. 2013 Jan;100-101:1-14. doi: 10.1016/j.prostaglandins.2012.11.003. Epub 2012 Dec 5. PubMed PMID: 23219970.
11: Paronis CA, Thakur GA, Bajaj S, Nikas SP, Vemuri VK, Makriyannis A, Bergman J. Diuretic effects of cannabinoids. J Pharmacol Exp Ther. 2013 Jan;344(1):8-14. doi: 10.1124/jpet.112.199331. Epub 2012 Sep 27. PubMed PMID: 23019138; PubMed Central PMCID: PMC3533417.
12: Lozano-Ondoua AN, Hanlon KE, Symons-Liguori AM, Largent-Milnes TM, Havelin JJ, Ferland HL 3rd, Chandramouli A, Owusu-Ankomah M, Nikolich-Zugich T, Bloom AP, Jimenez-Andrade JM, King T, Porreca F, Nelson MA, Mantyh PW, Vanderah TW. Disease modification of breast cancer-induced bone remodeling by cannabinoid 2 receptor agonists. J Bone Miner Res. 2013 Jan;28(1):92-107. doi: 10.1002/jbmr.1732. PubMed PMID: 22903605; PubMed Central PMCID: PMC4745976.
13: Wood JT, Smith DM, Janero DR, Zvonok AM, Makriyannis A. Therapeutic modulation of cannabinoid lipid signaling: metabolic profiling of a novel antinociceptive cannabinoid-2 receptor agonist. Life Sci. 2013 Mar 19;92(8-9):482-91. doi: 10.1016/j.lfs.2012.06.019. Epub 2012 Jun 28. PubMed PMID: 22749867; PubMed Central PMCID: PMC3493696.
14: Su TF, Zhao YQ, Zhang LH, Peng M, Wu CH, Pei L, Tian B, Zhang J, Shi J, Pan HL, Li M. Electroacupuncture reduces the expression of proinflammatory cytokines in inflamed skin tissues through activation of cannabinoid CB2 receptors. Eur J Pain. 2012 May;16(5):624-35. doi: 10.1002/j.1532-2149.2011.00055.x. Epub 2011 Dec 19. PubMed PMID: 22337285.
15: Gamaleddin I, Zvonok A, Makriyannis A, Goldberg SR, Le Foll B. Effects of a selective cannabinoid CB2 agonist and antagonist on intravenous nicotine self administration and reinstatement of nicotine seeking. PLoS One. 2012;7(1):e29900. doi: 10.1371/journal.pone.0029900. Epub 2012 Jan 26. PubMed PMID: 22291896; PubMed Central PMCID: PMC3266883.
16: Tumati S, Largent-Milnes TM, Keresztes A, Ren J, Roeske WR, Vanderah TW, Varga EV. Repeated morphine treatment-mediated hyperalgesia, allodynia and spinal glial activation are blocked by co-administration of a selective cannabinoid receptor type-2 agonist. J Neuroimmunol. 2012 Mar;244(1-2):23-31. doi: 10.1016/j.jneuroim.2011.12.021. Epub 2012 Jan 30. PubMed PMID: 22285397; PubMed Central PMCID: PMC3298577.
17: Jiang S, Fu Y, Avraham HK. Regulation of hematopoietic stem cell trafficking and mobilization by the endocannabinoid system. Transfusion. 2011 Nov;51 Suppl 4:65S-71S. doi: 10.1111/j.1537-2995.2011.03368.x. PubMed PMID: 22074629.
18: Barutta F, Piscitelli F, Pinach S, Bruno G, Gambino R, Rastaldi MP, Salvidio G, Di Marzo V, Cavallo Perin P, Gruden G. Protective role of cannabinoid receptor type 2 in a mouse model of diabetic nephropathy. Diabetes. 2011 Sep;60(9):2386-96. doi: 10.2337/db10-1809. Epub 2011 Aug 1. PubMed PMID: 21810593; PubMed Central PMCID: PMC3161308.
19: Curto-Reyes V, Boto T, Hidalgo A, Menéndez L, Baamonde A. Antinociceptive effects induced through the stimulation of spinal cannabinoid type 2 receptors in chronically inflamed mice. Eur J Pharmacol. 2011 Oct 1;668(1-2):184-9. doi: 10.1016/j.ejphar.2011.06.057. Epub 2011 Jul 13. PubMed PMID: 21771590.
20: Khasabova IA, Gielissen J, Chandiramani A, Harding-Rose C, Odeh DA, Simone DA, Seybold VS. CB1 and CB2 receptor agonists promote analgesia through synergy in a murine model of tumor pain. Behav Pharmacol. 2011 Sep;22(5-6):607-16. doi: 10.1097/FBP.0b013e3283474a6d. PubMed PMID: 21610490; PubMed Central PMCID: PMC3155626.

Explore Compound Types